Dysprosium(III) oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxo(oxodysprosiooxy)dysprosium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFUUYNQFMIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

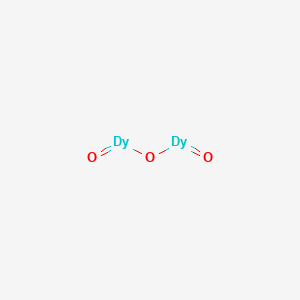

Canonical SMILES |

O=[Dy]O[Dy]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Magnetic Susceptibility of Dysprosium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic susceptibility of Dysprosium(III) oxide (Dy₂O₃). This compound, a sesquioxide of the rare earth metal dysprosium, is a pastel yellowish-greenish, slightly hygroscopic powder.[1] Its significant paramagnetic properties make it a material of interest in various advanced applications, including ceramics, glass, phosphors, lasers, and as a component in high-strength permanent magnets.[2] This guide details the quantitative magnetic susceptibility data, experimental protocols for its measurement, and a logical workflow for its characterization, aimed at professionals in research and development.

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of a material quantifies the degree to which it can be magnetized in an external magnetic field. For this compound, a strongly paramagnetic material, this value is positive and relatively large. The key magnetic susceptibility data for Dy₂O₃ are summarized in Table 1.

| Parameter | Value | Units | Conditions |

| Molar Magnetic Susceptibility (χ) | +89,600 x 10⁻⁶ | cm³/mol | 25 °C (298 K) |

| Mass Magnetic Susceptibility (χ_g) | +240.2 x 10⁻⁶ | cm³/g | 25 °C (298 K) |

| Temperature Dependence | Obeys the Curie-Weiss Law | - | Above 50 K |

| Néel Temperature (Tₙ) | 1.2 | K | - |

Note: The mass magnetic susceptibility was calculated using the molar mass of Dy₂O₃ (373.00 g/mol ).[1][3][4]

This compound's magnetic susceptibility is primarily due to the large magnetic moment of the Dy³⁺ ion. At temperatures above 50 K, its paramagnetic behavior can be described by the Curie-Weiss law, which relates magnetic susceptibility to temperature. Below a critical temperature of 1.2 K, Dy₂O₃ undergoes a phase transition to an antiferromagnetic state.

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a solid powder like this compound can be accomplished through several well-established experimental techniques. The most common methods include the Gouy method, Superconducting Quantum Interference Device (SQUID) magnetometry, and Vibrating Sample Magnetometry (VSM).

Gouy Method

The Gouy method is a classical and straightforward technique for measuring magnetic susceptibility. It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Protocol:

-

Sample Preparation:

-

Finely grind the this compound powder to ensure homogeneity.[5]

-

Pack the powder uniformly into a long, cylindrical Gouy tube. The packing density should be consistent to ensure reproducible results.

-

-

Apparatus Setup:

-

Suspend the Gouy tube from a sensitive analytical balance, allowing it to hang between the poles of an electromagnet.

-

Position the tube such that one end is in the region of the maximum, uniform magnetic field, and the other end is in a region of negligible field strength.[1]

-

-

Measurement Procedure:

-

Data Analysis:

-

The volume susceptibility (κ) can be calculated using the following equation: F = ½ * κ * A * (H² - H₀²) where F is the magnetic force (Δm * g), A is the cross-sectional area of the sample, H is the magnetic field strength at the center of the magnet, and H₀ is the field strength at the other end of the sample (assumed to be zero).

-

The mass susceptibility (χ_g) is then determined by dividing the volume susceptibility by the density of the sample.

-

The molar susceptibility (χ) is obtained by multiplying the mass susceptibility by the molar mass of Dy₂O₃.

-

SQUID Magnetometry

SQUID magnetometry is an extremely sensitive method for determining the magnetic properties of materials.[6][7] It is capable of detecting very small magnetic moments and is well-suited for detailed studies of temperature and field-dependent magnetic behavior.

Experimental Protocol:

-

Sample Preparation:

-

A small, precisely weighed amount of this compound powder (typically 1-20 mg) is required.

-

The powder is encapsulated in a gelatin capsule or a similar non-magnetic sample holder.

-

-

Measurement Procedure:

-

The encapsulated sample is mounted onto the sample rod of the SQUID magnetometer.

-

The sample is then moved through a set of superconducting detection coils within a highly uniform magnetic field and at a controlled temperature.

-

The movement of the magnetized sample induces a current in the detection coils, which is detected by the SQUID sensor.

-

-

Data Acquisition and Analysis:

-

The instrument measures the magnetic moment of the sample as a function of temperature and applied magnetic field.

-

The magnetic susceptibility is then calculated from the measured magnetic moment, the applied field strength, and the mass of the sample.

-

SQUID magnetometers are particularly useful for studying the temperature dependence of magnetic susceptibility and for characterizing magnetic phase transitions, such as the antiferromagnetic transition in Dy₂O₃ at low temperatures.

-

Vibrating Sample Magnetometry (VSM)

VSM is another sensitive technique for measuring the magnetic properties of materials. It operates by vibrating the sample in a uniform magnetic field and detecting the induced voltage in a set of pickup coils.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of this compound powder is packed into a sample holder, which is typically made of a non-magnetic material.

-

-

Measurement Procedure:

-

The sample holder is attached to a rod that vibrates at a constant frequency and amplitude.

-

The vibrating sample, situated within a uniform magnetic field, induces an electrical signal in a set of stationary pickup coils.

-

The magnitude of this induced voltage is proportional to the magnetic moment of the sample.

-

-

Data Analysis:

-

The instrument is calibrated using a standard material with a known magnetic moment.

-

The magnetic moment of the Dy₂O₃ sample is measured as a function of the applied magnetic field and temperature.

-

The magnetic susceptibility is then calculated from the measured magnetic moment, the applied field, and the sample mass.

-

Experimental Workflow

The logical flow of an experiment to determine the magnetic susceptibility of this compound is outlined below. This workflow is applicable to all the aforementioned experimental techniques, with specific instrument operations varying.

This comprehensive guide provides the essential information for researchers, scientists, and drug development professionals to understand and measure the magnetic susceptibility of this compound. The provided data, experimental protocols, and workflow diagram serve as a valuable resource for utilizing this interesting material in various scientific and technological applications.

References

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electronic Band Structure of Dysprosium(III) Oxide

An authoritative resource for researchers, scientists, and drug development professionals exploring the material properties and potential applications of Dysprosium(III) oxide.

This technical guide provides a comprehensive analysis of the electronic band structure of this compound (Dy₂O₃), a rare-earth sesquioxide with promising applications in catalysis, high-k dielectrics, and optical coatings. This document synthesizes key theoretical and experimental findings, offering detailed experimental protocols and a thorough examination of its electronic properties, including the band gap, density of states, and effective mass.

Core Electronic Properties of this compound

This compound crystallizes in a cubic bixbyite structure with the space group Ia-3. Its electronic properties are of significant interest due to the influence of localized 4f electrons from the dysprosium atoms. The material is a wide-band-gap semiconductor, a crucial characteristic for its application in electronic and optoelectronic devices.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the electronic and structural properties of Dy₂O₃.

Table 1: Experimentally and Theoretically Determined Band Gap of Dy₂O₃

| Method | Crystal Structure | Band Gap (eV) | Reference |

| UV-Vis Diffuse Reflectance Spectroscopy | Nano-sheets | 4.8 | |

| UV-Vis Spectroscopy (Tauc Plot) | Nanocrystals | 4.26 - 4.80 | [1] |

| Density Functional Theory (GGA) | Cubic | 3.90 (Direct) | |

| Materials Project (DFT) | Cubic | 3.93 | [2] |

Table 2: Structural and Electronic Parameters of Cubic Dy₂O₃

| Parameter | Value | Method | Reference |

| Lattice Parameter (a) | 10.671 Å | Experimental (XRD) | [3] |

| Space Group | Ia-3 (No. 206) | - | [2][4] |

| Density of States (Valence Band) | Dominated by O 2p states | DFT (GGA) | [5] |

| Density of States (Conduction Band) | Dominated by Dy 5d states | DFT | [3] |

Experimental Determination of the Electronic Band Structure

The electronic band structure of Dy₂O₃ is primarily investigated through optical and photoelectron spectroscopy techniques. These methods provide valuable insights into the band gap and the elemental composition of the material's surface.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the electronic band structure of Dy₂O₃.

References

Unveiling the Thermal Expansion Behavior of Dysprosium(III) Oxide: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion characteristics of Dysprosium(III) oxide (Dy₂O₃), a rare-earth sesquioxide with growing importance in various high-technology applications, including ceramics, nuclear control rods, and as a component in specialty glasses and lasers. An understanding of its behavior at elevated temperatures is critical for ensuring the material's stability and performance in these demanding environments. This document collates available quantitative data, details experimental methodologies for its measurement, and provides visual representations of key concepts and workflows.

Quantitative Data on Thermal Expansion

The thermal expansion of this compound is characterized by a linear coefficient of thermal expansion (CTE) that describes the fractional change in length per degree of temperature change. Below is a summary of reported values from various studies. It is important to note that the crystal structure of Dy₂O₃ is predominantly the cubic C-type rare-earth sesquioxide structure (space group Ia-3), which results in isotropic thermal expansion (the same in all directions).

| Temperature Range (°C) | Linear CTE (α) (x 10⁻⁶ /°C) | Measurement Technique | Crystal Structure | Reference |

| 25 - 1000 | 8.13 | Interferometry | Cubic | Wilfong et al. (1962) |

| Room Temperature | 7.74 | Not Specified | Not Specified | Matmatch |

| Not Specified | 6.6 | Not Specified | Not Specified | Goodfellow |

| 20 - 927 | ~8.5 | High-Temperature X-ray Diffraction | Cubic | Stecura & Campbell (1961) |

Note: The value from Stecura & Campbell (1961) is an estimation based on the graphical representation of their data.

Experimental Protocols for Measuring Thermal Expansion

The determination of the thermal expansion coefficient of ceramic materials like this compound requires precise measurement of dimensional changes at elevated temperatures. The two primary methods employed in the cited literature are high-temperature X-ray diffraction (XRD) and dilatometry, with interferometry being a highly sensitive form of dilatometry.

High-Temperature X-ray Diffraction (HT-XRD)

High-temperature X-ray diffraction is a powerful technique that allows for the in-situ determination of a material's crystal lattice parameters as a function of temperature. The thermal expansion is then calculated from the changes in these lattice parameters.

Sample Preparation:

-

High-purity this compound powder (typically >99.9%) is used as the starting material.

-

The powder is pressed into a small pellet or packed into a sample holder made of a material that is stable at high temperatures and does not react with the sample, such as platinum or alumina.

-

Binders are generally not required, which is an advantage of this method as it eliminates potential sources of error.

Experimental Setup and Procedure (based on Stecura & Campbell, 1961):

-

Diffractometer: A high-temperature X-ray diffractometer equipped with a furnace capable of reaching temperatures up to at least 1350°C.

-

Radiation: Copper Kα radiation is commonly used.

-

Furnace and Sample Holder: The sample is placed in a furnace with a controlled atmosphere. The sample holder is often a platinum-rhodium alloy.

-

Temperature Measurement and Control: Temperature is measured using thermocouples (e.g., platinum-platinum-10% rhodium) placed in close proximity to the sample. A proportional controller with reset and rate action is used to maintain a stable temperature, typically with variations of ±3°C at 1000°C.

-

Data Collection:

-

An initial X-ray diffraction pattern is recorded at room temperature to determine the initial lattice parameters.

-

The furnace is heated to the desired temperature at a controlled rate.

-

The sample is allowed to equilibrate at the set temperature before the diffraction pattern is recorded.

-

This process is repeated at various temperature intervals over the desired temperature range.

-

-

Data Analysis:

-

The positions of the diffraction peaks at each temperature are used to calculate the lattice parameters of the cubic Dy₂O₃ structure.

-

The linear coefficient of thermal expansion (α) is then calculated from the change in the lattice parameter (a) with temperature (T) using the formula: α = (1/a₀) * (Δa/ΔT) where a₀ is the lattice parameter at the initial temperature.

-

Interferometry

Interferometry is a highly sensitive optical technique for measuring small displacements. In the context of thermal expansion, it is used to measure the change in length of a sample with high precision.

Generalized Experimental Protocol for Ceramics:

-

Sample Preparation:

-

A solid sample of this compound is prepared, typically in the form of a small pin or a tripod of three small cones.

-

The ends of the sample are polished to be flat and parallel. The length of the sample is precisely measured at room temperature.

-

-

Experimental Setup:

-

The sample is placed between two parallel optical flats (interferometer plates).

-

This assembly is placed inside a furnace with a viewing window.

-

A monochromatic light source is used to illuminate the optical flats.

-

-

Data Collection:

-

When the monochromatic light is reflected from the two surfaces of the optical flats, an interference pattern of bright and dark fringes is produced.

-

As the sample is heated, it expands, causing the distance between the optical flats to change. This change results in a shift of the interference fringes.

-

The number of fringes that pass a reference point is counted as the temperature is increased. Each fringe shift corresponds to a change in length of half the wavelength of the light used.

-

The temperature of the sample is measured simultaneously using a thermocouple.

-

-

Data Analysis:

-

The total change in length (ΔL) of the sample is calculated from the number of fringe shifts.

-

The linear coefficient of thermal expansion (α) is then calculated using the formula: α = ΔL / (L₀ * ΔT) where L₀ is the initial length of the sample and ΔT is the change in temperature.

-

Visualizations

To better illustrate the concepts and processes described above, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for measuring the thermal expansion of Dy₂O₃ using HT-XRD.

Caption: Relationship between Dy₂O₃ crystal structure and its isotropic thermal expansion.

An In-depth Technical Guide to the Optical Properties of Dysprosium(III) Oxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of Dysprosium(III) oxide (Dy₂O₃) thin films, a material of growing interest in various technological fields, including optical coatings, high-k gate dielectrics, and potentially in specialized biomedical applications. This document details the synthesis-property relationships, experimental methodologies for deposition and characterization, and presents key quantitative data in a structured format.

Introduction to this compound Thin Films

This compound (Dy₂O₃), a rare-earth sesquioxide, is a chemically stable material with a wide band gap and a high refractive index, making it a promising candidate for various optical and electronic applications.[1][2] In thin film form, its properties can be precisely tailored by controlling the deposition parameters and post-deposition processing. The ability to manipulate the refractive index, extinction coefficient, and optical band gap is crucial for designing advanced optical components and devices. This guide will delve into the key optical characteristics of Dy₂O₃ thin films and the experimental techniques used to fabricate and analyze them.

Deposition Techniques for this compound Thin Films

The optical properties of Dy₂O₃ thin films are highly dependent on the chosen deposition method. Several techniques have been successfully employed to fabricate high-quality Dy₂O₃ films, each with its own set of advantages and challenges.

Common Deposition Methods:

-

Electron Beam Evaporation: A physical vapor deposition (PVD) technique where a high-energy electron beam is used to evaporate a solid Dy₂O₃ source material in a vacuum chamber. The vapor then condenses on a substrate to form a thin film.[1]

-

DC Magnetron Sputtering: A PVD method where a Dy target is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off and deposited onto a substrate. This can be done in a reactive oxygen atmosphere to form the oxide film.[3]

-

Thermal Evaporation: A PVD technique where Dy or Dy₂O₃ is heated in a vacuum until it evaporates, and the vapor condenses on a substrate. Reactive evaporation in an oxygen atmosphere is often used when starting with a metallic Dy source.[4]

-

Atomic Layer Deposition (ALD): A chemical vapor deposition (CVD) technique based on sequential, self-limiting surface reactions. ALD allows for precise thickness control at the atomic level, producing highly conformal and uniform films.[1]

-

Pulsed Laser Deposition (PLD): A PVD technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate.

-

Sol-Gel Method: A wet-chemical technique involving the creation of a 'sol' (a colloidal suspension of solid particles in a liquid) which is then deposited on a substrate, often by spin-coating or dip-coating, followed by a heat treatment to form the oxide film.

Quantitative Optical Properties of Dy₂O₃ Thin Films

The optical properties of Dy₂O₃ thin films, including the refractive index (n), extinction coefficient (k), and optical band gap (Eg), are influenced by factors such as the deposition technique, film thickness, and post-deposition annealing treatments. The following tables summarize key quantitative data reported in the literature.

Table 1: Refractive Index and Extinction Coefficient of Dy₂O₃ Thin Films

| Deposition Method | Wavelength (nm) | Film Thickness (nm) | Annealing Temperature (°C) | Refractive Index (n) | Extinction Coefficient (k) | Reference |

| Electron Beam Evaporation | 550 | 5 | N/A | ~1.85 | ~0.002 | [1] |

| Electron Beam Evaporation | 550 | 10 | N/A | ~1.95 | ~0.004 | [1] |

| Ellipsometry Data | 500 | 11 | N/A | 1.99 | - | [5] |

| DC Magnetron Sputtering | 550 | 117.14 | Room Temp. | - | - | [3] |

Table 2: Optical Band Gap of Dy₂O₃ Thin Films

| Deposition Method | Film Thickness (nm) | Annealing Temperature (°C) | Optical Band Gap (Eg) (eV) | Reference |

| DC Magnetron Sputtering | 117.14 | Room Temp. | 3.9 | [6] |

| DC Magnetron Sputtering (Cu-doped) | 258.30 | Room Temp. | 3.8 | [6] |

| Ellipsometry Data | 11 | N/A | 4.25 | [5] |

| Green Synthesis (Nano-sheets) | N/A | N/A | 4.8 | [7] |

Experimental Protocols

This section outlines the general methodologies for the deposition and optical characterization of Dy₂O₃ thin films.

Deposition Protocols

4.1.1. Electron Beam Evaporation

-

Substrate Preparation: Substrates (e.g., silicon, quartz, or Al₂O₃ wafers) are cleaned ultrasonically in a series of solvents (e.g., acetone, isopropanol, deionized water) and then dried with nitrogen gas.

-

Vacuum Deposition: The cleaned substrates are loaded into a high-vacuum chamber. Dy₂O₃ granules or pellets are placed in a crucible within the e-beam evaporator.

-

Evaporation Process: The chamber is evacuated to a base pressure of typically 10⁻⁶ Torr or lower. An electron beam is then directed at the Dy₂O₃ source material, causing it to evaporate.

-

Film Deposition: The evaporated material deposits onto the rotating substrates to ensure uniform thickness. The deposition rate and film thickness are monitored in-situ using a quartz crystal microbalance.

-

Post-Deposition: After deposition, the system is allowed to cool down before venting the chamber to atmospheric pressure.

4.1.2. DC Magnetron Sputtering

-

Target and Substrate Preparation: A high-purity dysprosium target is installed in the sputtering system. Substrates are cleaned as described above.

-

Sputtering Conditions: The vacuum chamber is evacuated to a low base pressure. An inert gas (e.g., Argon) and a reactive gas (e.g., Oxygen) are introduced into the chamber.

-

Deposition: A DC voltage is applied to the Dy target, creating a plasma. Ar⁺ ions bombard the target, sputtering Dy atoms. These atoms react with oxygen on their way to the substrate, forming a Dy₂O₃ thin film.

-

Parameter Control: Key parameters such as Ar/O₂ gas flow ratio, sputtering power, and substrate temperature are controlled to tailor the film's properties. For instance, in one study, the deposition was carried out at 300V and 100mA for Dy.[6]

Optical Characterization Protocols

4.2.1. UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is typically used, covering a wavelength range of approximately 200 nm to 2500 nm.

-

Measurement Procedure:

-

A baseline correction is performed using a blank substrate identical to the one used for the thin film deposition.

-

The transmittance and/or reflectance spectra of the Dy₂O₃ thin film are recorded over the desired wavelength range.

-

-

Data Analysis:

-

The transmittance spectrum provides information about the transparency of the film in different spectral regions.

-

The absorption coefficient (α) can be calculated from the transmittance data.

-

The optical band gap (Eg) is determined by plotting (αhν)² versus photon energy (hν) (for a direct band gap material) and extrapolating the linear portion of the curve to the energy axis (a Tauc plot).

-

4.2.2. Spectroscopic Ellipsometry

-

Principle: This non-destructive technique measures the change in the polarization state of light upon reflection from the thin film sample.[8]

-

Experimental Setup: A spectroscopic ellipsometer consisting of a light source, polarizer, sample stage, rotating analyzer, and detector is used.

-

Measurement: The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured as a function of wavelength, typically at multiple angles of incidence (e.g., 55°, 65°, 75°) to improve the accuracy of the results.

-

Modeling and Analysis:

-

An optical model of the sample (e.g., substrate/Dy₂O₃ film/surface roughness layer) is constructed.

-

Dispersion models (e.g., Cauchy, Sellmeier, or Tauc-Lorentz) are used to describe the optical constants of the Dy₂O₃ layer.

-

The measured Ψ and Δ spectra are fitted to the model by varying the model parameters (e.g., film thickness, and the parameters of the dispersion model) until a good match between the experimental and calculated data is achieved.

-

The refractive index (n) and extinction coefficient (k) as a function of wavelength are extracted from the best-fit model.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for the deposition and characterization of Dy₂O₃ thin films and the logical relationships between synthesis parameters and the resulting optical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. refractiveindex.info [refractiveindex.info]

- 3. Optical and Magnetic Response of Pure and CU-Ions Substituted Dysprosium Oxide Thin Films for Various Applications | East European Journal of Physics [periodicals.karazin.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Ellipsometry - Wikipedia [en.wikipedia.org]

Photoluminescent Properties of Dysprosium(III)-Doped Oxide Materials: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the photoluminescent properties of oxide materials doped with Dysprosium(III) (Dy³⁺). It is intended for researchers, scientists, and professionals in materials science and drug development. This document details the fundamental principles governing the luminescence of Dy³⁺, including its electronic structure and energy transfer mechanisms. Detailed experimental protocols for the synthesis and characterization of these phosphors are presented. Key quantitative data, such as emission wavelengths, decay lifetimes, and quantum yields for various Dy³⁺-doped oxide systems, are systematically summarized in tabular format. Furthermore, this guide includes visualizations of energy level transitions, energy transfer pathways, and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts. The applications of these materials in solid-state lighting, bioimaging, and anti-counterfeiting are also discussed, highlighting their technological significance.

Introduction

Rare-earth (RE) doped phosphors are a cornerstone of modern photonic and optoelectronic technologies, finding applications in solid-state lighting, displays, security printing, and biomedical imaging.[1] Among the lanthanides, the trivalent dysprosium ion (Dy³⁺) is of particular interest due to its unique 4f⁹ electronic configuration, which gives rise to characteristic narrow emission bands.[2]

Dy³⁺ is renowned for its two dominant emissions: a blue band around 480-485 nm and an intense yellow band around 573-577 nm.[2] The combination of these emissions allows for the generation of white light from a single dopant in a suitable host matrix, making Dy³⁺-doped phosphors highly desirable for white light-emitting diodes (W-LEDs).[2] The luminescent properties of Dy³⁺ are highly sensitive to the local environment provided by the host material. Oxide hosts, such as Y₂O₃, Gd₂O₃, and various glasses, are widely used due to their excellent thermal and chemical stability.

This guide explores the synthesis, characterization, and photoluminescent properties of Dy³⁺-doped oxide materials. It covers the fundamental electronic transitions, energy transfer dynamics when co-doped with other lanthanide ions like Europium(III) (Eu³⁺), and provides standardized experimental protocols for their preparation and analysis.

Fundamental Principles of Photoluminescence in Dy³⁺-Doped Oxides

Electronic Structure and Luminescent Transitions of Dy³⁺

The luminescence of the Dy³⁺ ion originates from intra-configurational 4f-4f electronic transitions. The electrons in the 4f shell are well-shielded from the external environment by the outer 5s and 5p electrons, resulting in sharp, line-like emission spectra.[3]

Upon excitation with near-UV light, electrons in the Dy³⁺ ion are promoted from the ⁶H₁₅/₂ ground state to higher energy levels.[4][5] They then undergo non-radiative relaxation to the ⁴F₉/₂ metastable excited state. From this level, radiative transitions occur to lower-lying states, producing the characteristic emissions of Dy³⁺:

-

⁴F₉/₂ → ⁶H₁₅/₂: Blue emission (~482 nm)

-

⁴F₉/₂ → ⁶H₁₃/₂: Intense yellow emission (~575 nm)

-

⁴F₉/₂ → ⁶H₁₁/₂: Weaker red emission (~662 nm)

The ⁴F₉/₂ → ⁶H₁₃/₂ transition is a hypersensitive transition, meaning its intensity is strongly influenced by the local symmetry of the Dy³⁺ ion in the host crystal lattice.[2] The ratio of the yellow to blue (Y/B) emission intensity can therefore be tuned by selecting different host materials.[2]

Energy Transfer Mechanisms

The luminescence efficiency and color output of Dy³⁺-doped phosphors can be significantly modified by co-doping with other ions, leading to energy transfer (ET).

-

Sensitization: A sensitizer (B1316253) ion absorbs the excitation energy and then transfers it non-radiatively to the activator ion (Dy³⁺). For instance, Gd³⁺ can be excited and efficiently transfer its energy to Dy³⁺, enhancing the overall luminescence.

-

Co-activation: In systems co-doped with ions like Eu³⁺, energy can be transferred from Dy³⁺ to Eu³⁺. Since the ⁴F₉/₂ level of Dy³⁺ is higher in energy than the ⁵D₀ level of Eu³⁺, an efficient Dy³⁺ → Eu³⁺ energy transfer can occur.[6][7] This process quenches the Dy³⁺ emission while enhancing the characteristic red emission of Eu³⁺, allowing for tunable color output from white to orange-red.[6][8] The mechanism of this transfer is often a quadrupole-quadrupole or dipole-dipole interaction.[6]

-

Concentration Quenching: At higher concentrations of Dy³⁺, the distance between adjacent ions decreases, leading to non-radiative energy transfer between them (cross-relaxation). This process quenches the overall luminescence intensity.[9]

Experimental Protocols

The properties of Dy³⁺-doped oxide phosphors are highly dependent on their synthesis method, which influences crystallinity, particle size, and morphology.

Synthesis Methodologies

Several methods are commonly employed to synthesize these materials:

-

Solid-State Reaction: This is a conventional and scalable method involving the high-temperature mixing and reaction of precursor powders (e.g., oxides and carbonates). The precursors are stoichiometrically mixed, ground, and calcined at high temperatures (e.g., 1300°C) for several hours to form the desired crystalline phase.[2]

-

Sol-Gel Process: This wet-chemical technique offers excellent control over purity and homogeneity at lower temperatures. It involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a "sol" (a colloidal suspension), which then gels. The gel is dried and calcined to yield the final oxide powder.

-

Homogeneous Precipitation: This method, often using urea (B33335), produces highly uniform and spherical nanoparticles.[9][10] In an aqueous solution of metal salts, urea slowly decomposes upon heating, gradually increasing the pH and causing uniform precipitation of metal hydroxides or carbonates, which are then calcined.[9]

-

Combustion Synthesis: A rapid and energy-efficient method where a mixture of metal nitrates (oxidizers) and an organic fuel (e.g., glycine, urea) is heated.[11] The mixture undergoes a self-sustaining exothermic reaction, producing a fine, crystalline powder.[11]

Characterization Techniques

-

Structural and Morphological Analysis: X-ray Diffraction (XRD) is used to confirm the crystal structure and phase purity of the synthesized phosphors. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to analyze the particle size, shape, and surface morphology.[9]

-

Photoluminescence (PL) Spectroscopy: This is the primary technique for evaluating the optical properties.[12]

-

PL Emission and Excitation Spectra: A spectrofluorometer is used to measure the emission spectrum by scanning the emission wavelengths at a fixed excitation wavelength, and the excitation spectrum by scanning the excitation wavelengths while monitoring a specific emission peak.[12]

-

Luminescence Decay Lifetime: This measurement provides insight into the energy transfer dynamics. The sample is excited with a pulsed light source (e.g., a laser or flash lamp), and the decay of the luminescence intensity over time is recorded.[13]

-

Photoluminescence Quantum Yield (PLQY): The PLQY is the ratio of photons emitted to photons absorbed and is a critical measure of a phosphor's efficiency.[14] It is typically measured using an integrating sphere to capture all emitted and scattered light.[14][15]

-

Photoluminescent Properties of Selected Dy³⁺-Doped Systems

The choice of host material and co-dopants significantly alters the luminescent characteristics of Dy³⁺. The following tables summarize quantitative data from various studies.

Table 1: Synthesis and Morphology of Selected Dy³⁺-Doped Oxide Phosphors

| Host Material | Dopant(s) | Synthesis Method | Particle Size / Morphology | Reference(s) |

| Y₂O₃ | 1% Dy³⁺ | Homogeneous Precipitation | ~110 nm, spherical | [9] |

| Y₂O₃ | Dy³⁺, Eu³⁺ | Solid-State Reaction | - | [7] |

| LaVO₄ | 5% Dy³⁺, 7% Eu³⁺ | Hydrothermal | - | [7] |

| Dy₂O₃ | - | Homogeneous Precipitation | Spherical, amorphous precursor | [10] |

| Dy₂O₃ | - | Combustion | 28-41 nm | [11] |

| CaSrAl₂SiO₇ | 0.5% Dy³⁺ | Solid-State Reaction | - | [2] |

Table 2: Photoluminescence Emission Properties of Selected Dy³⁺-Doped Oxide Phosphors

| Host Material | Dopant(s) | Excitation λ (nm) | Emission Peaks (nm) | Transitions | CIE (x, y) | Reference(s) |

| Y₂O₃ | 1% Dy³⁺ | 349 | 480 (blue), 573 (yellow) | ⁴F₉/₂→⁶H₁₅/₂, ⁴F₉/₂→⁶H₁₃/₂ | - | [9] |

| CaSrAl₂SiO₇ | 0.5% Dy³⁺ | 350 | 480 (blue), 576 (yellow) | ⁴F₉/₂→⁶H₁₅/₂, ⁴F₉/₂→⁶H₁₃/₂ | (0.31, 0.35) | [2] |

| KZnPO₄ | Dy³⁺ | 391 | 485 (blue), 577 (yellow) | ⁴F₉/₂→⁶H₁₅/₂, ⁴F₉/₂→⁶H₁₃/₂ | - | [6] |

| KZnPO₄ | Dy³⁺, Eu³⁺ | 391 | 485, 577, ~612 (red) | Dy³⁺ transitions + ⁵D₀→⁷F₂ (Eu³⁺) | Tunable (white) | [6] |

| NaCaGd(WO₄)₃ | 0.05% Dy³⁺, 0.05% Eu³⁺ | 365 | Dy³⁺ + Eu³⁺ emissions | - | (0.35, 0.37) | [8] |

| Al₂O₃ | Dy³⁺ | - | Blue and Yellow emissions | - | Tunable | [16] |

Table 3: Luminescence Dynamics and Efficiency

| Host Material | Dopant(s) | Decay Lifetime (τ) | Quantum Yield (QY) | Notes | Reference(s) |

| LaVO₄ | 5% Dy³⁺, 7% Eu³⁺ | - | - | Efficient Dy³⁺→Eu³⁺ energy transfer | [7][17] |

| KZnPO₄ | Dy³⁺, 10% Eu³⁺ | - | - | Energy transfer efficiency of 92% | [6] |

| Fluoroborate Glass | Dy³⁺ | Decreases with concentration | - | Positioned in white light region | [14] |

Applications

The unique luminescent properties of Dy³⁺-doped oxides make them suitable for a range of advanced applications.

-

Solid-State Lighting: The ability to generate white light from a single phosphor by tuning the Y/B ratio makes Dy³⁺-doped materials excellent candidates for phosphor-converted W-LEDs.[2]

-

Anti-Counterfeiting and Security: The sharp and characteristic emission spectra of lanthanides can be incorporated into inks and materials for security applications, visible only under UV excitation.[9]

-

Biomedical Applications: The field of bioimaging can benefit from the stable and non-blinking luminescence of these phosphors.[18][19][20] Persistent luminescence phosphors (PLPs) doped with lanthanides are particularly useful as they can be excited ex vivo and continue to emit light in vivo, eliminating tissue autofluorescence and allowing for deep-tissue imaging.[18][19] Furthermore, the magnetic properties of Dy³⁺ make it a candidate for bimodal nanoprobes that combine fluorescence imaging with magnetic resonance imaging (MRI).[21][22] This dual functionality is highly relevant for theranostics and drug delivery systems.[19][22]

Conclusion

Dysprosium(III)-doped oxide materials represent a versatile and highly functional class of phosphors. Their characteristic blue and yellow emissions enable the production of tunable white light, which is crucial for energy-efficient solid-state lighting. The photoluminescent properties, including emission color, intensity, and lifetime, can be precisely controlled through the selection of the host matrix, dopant concentration, and co-doping with other lanthanide ions to facilitate energy transfer. The robust synthesis protocols and well-established characterization techniques allow for the systematic development of new materials with optimized performance. With emerging applications in high-tech fields such as anti-counterfeiting and advanced biomedical imaging, Dy³⁺-doped phosphors will continue to be an active and important area of research.

References

- 1. Applications of Dysprosium Oxide [stanfordmaterials.com]

- 2. OPG [opg.optica.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Energy transfer mechanism and optical properties of Eu3+, Dy3+ co-doped LaVO4 phosphors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tunable photoluminescence and energy transfer in Dy3+ and Eu3+ co-doped NaCaGd(WO4)3 phosphors for pc-WLED applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. osti.gov [osti.gov]

- 14. horiba.com [horiba.com]

- 15. jascoinc.com [jascoinc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Synthesis and Biomedical Applications of Lanthanides-Doped Persistent Luminescence Phosphors With NIR Emissions [frontiersin.org]

- 19. Synthesis and Biomedical Applications of Lanthanides-Doped Persistent Luminescence Phosphors With NIR Emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Dysprosium-doped carbon dots for magnetic resonance imaging and theragnostic applications - Webthesis [webthesis.biblio.polito.it]

Dysprosium(III) oxide CAS number 1308-87-8 properties

CAS Number: 1308-87-8

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of Dysprosium(III) oxide (Dy₂O₃), tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound, also known as dysprosia, is a sesquioxide of the rare earth element dysprosium.[1] It typically appears as a pastel yellowish-greenish or white, slightly hygroscopic powder.[1][2][3] This compound is noted for its high thermal stability, chemical stability, high dielectric constant, and a wide band gap.[3][4]

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Citations |

| Chemical Formula | Dy₂O₃ | [1][5] |

| Molecular Weight | 373.00 g/mol | [1][5][6] |

| Appearance | Pastel yellowish-greenish or white powder | [1][2][7] |

| Density | 7.80 - 7.81 g/cm³ at 25 °C | [1][3][4] |

| Melting Point | 2,330 - 2,408 °C | [1][3][6] |

| Solubility in Water | Insoluble / Negligible | [1][2][3] |

| Solubility in Acids | Soluble in inorganic acids | [2][3] |

| Hygroscopicity | Slightly hygroscopic | [1][3][8] |

| Magnetic Susceptibility (χ) | +89,600·10⁻⁶ cm³/mol | [1][8] |

| Chemical Stability | Stable under recommended storage conditions | [5][7] |

This compound primarily exhibits a cubic crystal structure at temperatures below 1870 °C.[3][9] Above this temperature, it can adopt monoclinic and/or hexagonal structures.[3][9]

| Property | Value | Citations |

| Crystal Structure | Cubic, cI80 (below 1870 °C) | [1][3] |

| Space Group | Ia3, No. 206 | [1][3] |

| Lattice Constant (a) | 1.06706 nm | [3] |

Safety and Handling

According to multiple safety data sheets, this compound is not classified as a hazardous substance under OSHA and GHS regulations.[10][11][12] However, standard laboratory precautions should always be observed.

-

Inhalation: May cause respiratory irritation.[5] Avoid breathing dust.[5]

-

Skin Contact: May cause skin irritation.[5] Protective gloves are recommended.[7]

-

Eye Contact: Use of eye protection is advised.[5]

-

Ingestion: Harmful if swallowed.[5]

-

Incompatible Materials: Strong acids, strong oxidizing agents, and carbon dioxide (CO₂).[5][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][7]

Experimental Protocols

The synthesis and characterization of this compound, particularly in nanoparticle form, are crucial for its application in advanced materials and medicine.

This method is used to produce uniform, spherical nanoparticles.[13][14]

Methodology:

-

Precursor Preparation: A solution of Dysprosium(III) chloride (DyCl₃) is prepared in deionized water.

-

Precipitation: Urea (B33335) is added to the DyCl₃ solution. The mixture is then aged at an elevated temperature (e.g., 90-100 °C) for several hours. During this time, the urea slowly decomposes to generate hydroxide (B78521) ions uniformly throughout the solution, leading to the homogeneous precipitation of a dysprosium precursor (dysprosium hydroxide or a basic carbonate).[13]

-

Separation: The resulting precipitate is separated from the solution by filtration or centrifugation.

-

Washing: The precipitate is washed multiple times with deionized water and ethanol (B145695) to remove any remaining reactants.

-

Drying: The washed product is dried in an oven.

-

Calcination: The dried precursor powder is calcined in a furnace in a static air environment for a specified duration (e.g., 1-4 hours) at temperatures ranging from 300 to 700 °C.[3][14] This step decomposes the precursor into this compound (Dy₂O₃). The final particle size is dependent on the calcination temperature.[14]

This is a rapid, energy-efficient method for producing fine Dy₂O₃ powders.[15][16]

Methodology:

-

Precursor Preparation: An aqueous solution is created by dissolving Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O), which acts as the oxidizer.

-

Fuel Addition: An organic fuel, such as glycine (B1666218) (C₂H₅NO₂), is added to the solution. A specific molar ratio of metal nitrate to fuel (e.g., 1:1.5) is maintained to ensure an efficient reaction.[15][17]

-

Heating and Ignition: The precursor mixture is heated on a hot plate or in a pre-heated furnace (e.g., 300-500 °C).[16] The solution dehydrates, forming a viscous gel which then spontaneously ignites.

-

Combustion: The combustion reaction is a self-sustaining and rapid process that produces a voluminous, foamy powder of Dy₂O₃.

-

Post-treatment (Optional): The as-synthesized powder can be used directly or subjected to further calcination at various temperatures (e.g., 450-650 °C) to improve crystallinity and control particle size.[15][17]

-

X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the synthesized Dy₂O₃ powder.[15][16]

-

Transmission Electron Microscopy (TEM): Employed to visualize the morphology, size, and size distribution of the nanoparticles.[15][16]

-

Photoluminescence (PL) Spectroscopy: Used to study the optical properties and determine the band gap of the material.[15][17]

Caption: Workflow for Dy₂O₃ nanoparticle synthesis and subsequent characterization.

Applications in Research and Drug Development

This compound's unique magnetic and optical properties make it a material of significant interest in several high-technology and biomedical fields.

Due to its high magnetic moment, Dy₂O₃ is explored as a T₂ (transverse relaxation) contrast agent for MRI.[18][19] Nanoparticles of Dy₂O₃ can effectively shorten the T₂ relaxation time of water protons, leading to a darkening effect (negative contrast) in T₂-weighted images. This enhances the visibility of targeted tissues.[18][20] Carbon-coated Dy₂O₃ nanoparticles have shown potential as efficient T₂ contrast agents, exhibiting high transverse relaxivity (r₂) with negligible longitudinal relaxivity (r₁).[18] This high r₂/r₁ ratio is ideal for generating strong negative contrast, particularly in high-field MRI systems.[19][20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vimaterial.de [vimaterial.de]

- 3. Dysprosium oxide | 1308-87-8 [chemicalbook.com]

- 4. Dysprosia | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chem-lab.be [chem-lab.be]

- 7. lobachemie.com [lobachemie.com]

- 8. Dysprosium Oxide (Dy2O3) Powder Supplier [attelements.com]

- 9. Dysprosium oxide CAS#: 1308-87-8 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Manufacture and Characterization of Dy2O3 Nanoparticles via X-Ray Diffraction, TEM and photoluminescence - Amir Zelati [cv.birjandut.ac.ir]

- 18. mdpi.com [mdpi.com]

- 19. Nanoparticles in magnetic resonance imaging: from simple to dual contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Paramagnetic dysprosium oxide nanoparticles and dysprosium hydroxide nanorods as T₂ MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transition Temperatures of Dysprosium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperatures of Dysprosium(III) oxide (Dy₂O₃), a rare earth sesquioxide with significant applications in ceramics, glass, phosphors, and lasers. Understanding the polymorphic transformations of this material is crucial for optimizing its performance in various technological applications. This document details the known phase transitions, presents the data in a structured format, outlines the experimental protocols for their determination, and provides visualizations of the phase relationships and experimental workflows.

Data Presentation: Phase Transition Temperatures of this compound

This compound is known to exist in several polymorphic forms, with the most common being the cubic (C-type) and monoclinic (B-type) structures at atmospheric pressure. The transition between these phases, as well as the melting point and pressure-induced transformations, are summarized below.

| Phase Transition | Temperature (°C) | Pressure | Notes |

| Cubic (C-type) → Monoclinic (B-type) | ~1950 | Atmospheric | This is a reversible transformation. A large volume change of approximately 8% is associated with this transition.[1] Under certain conditions, such as after high-pressure synthesis of the B-type phase, reversion to the C-type phase upon heating has been observed at a lower temperature of around 600°C. |

| Solid → Liquid (Melting Point) | 2408 | Atmospheric | |

| Cubic (C-type) → Monoclinic (B-type) | Ambient | 7.7 GPa | This is a pressure-induced phase transition. |

| Monoclinic (B-type) → Hexagonal | Ambient | >10.9 GPa | Occurs at pressures higher than the cubic to monoclinic transition. |

Experimental Protocols

The determination of phase transition temperatures in refractory materials like this compound requires specialized high-temperature analytical techniques. The following sections detail the generalized experimental protocols for the key methods used in these investigations.

High-Temperature Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To detect and quantify the heat flow associated with phase transitions as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of high-purity this compound powder (typically 5-20 mg) is weighed and placed into a crucible made of a high-temperature resistant material such as tungsten or platinum. An empty crucible of the same material is used as a reference.

-

Instrumentation: A high-temperature differential scanning calorimeter or differential thermal analyzer, capable of reaching temperatures above 2000°C, is used. The system is equipped with a furnace, temperature programmers, and sensitive thermocouples to measure the temperature difference between the sample and the reference.

-

Experimental Procedure:

-

The sample and reference crucibles are placed in the DSC/DTA furnace.

-

The furnace is purged with an inert gas (e.g., high-purity argon) to prevent any unwanted reactions at high temperatures.

-

A controlled heating program is initiated. A typical heating rate for such analyses is 10°C/min.[1]

-

The temperature difference between the sample and the reference is recorded as a function of the sample temperature.

-

Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions. The onset temperature of the peak is typically taken as the transition temperature.

-

-

Data Analysis: The transition temperatures are determined from the onset of the peaks in the DSC/DTA curve. The enthalpy of the transition can be calculated by integrating the area of the peak.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystal structure of this compound at various temperatures and directly observe phase transformations.

Methodology:

-

Sample Preparation: A thin layer of fine this compound powder is deposited onto a sample holder made of a material that is stable at high temperatures and has a known diffraction pattern (e.g., platinum or alumina).

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature chamber (e.g., an Anton Paar HTK 1200N or similar) is used. The chamber allows for heating the sample to the desired temperature in a controlled atmosphere.

-

Experimental Procedure:

-

The sample holder with the Dy₂O₃ powder is mounted in the high-temperature chamber.

-

The chamber is sealed and purged with an inert gas or evacuated to prevent sample oxidation.

-

The sample is heated to a series of desired temperatures. At each temperature, the sample is allowed to equilibrate before the XRD measurement is performed.

-

An X-ray diffraction pattern is collected over a specific 2θ range at each temperature step.

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to standard diffraction databases (e.g., the JCPDS-ICDD database). A change in the diffraction pattern as a function of temperature indicates a phase transition. The temperature at which new peaks corresponding to a different phase appear and the old peaks disappear is the transition temperature.

Mandatory Visualization

Phase Relationship Diagram for this compound

The following diagram illustrates the relationship between the different phases of this compound as a function of temperature and pressure.

Experimental Workflow for Determining Phase Transition Temperatures

The diagram below outlines the logical workflow for the experimental determination of phase transition temperatures in a solid-state material like this compound.

References

A Technical Guide to the Physicochemical Properties of Dysprosium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of Dysprosium(III) oxide (Dy₂O₃), a rare earth metal oxide with increasing significance in various high-technology applications. This document details its density and melting point, outlines the experimental protocols for their determination, and presents a logical workflow for these characterization processes.

Core Physicochemical Data

This compound is a sesquioxide of the lanthanide element dysprosium. It typically appears as a pastel yellowish-greenish, slightly hygroscopic powder.[1] The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Conditions |

| Density | 7.81 g/cm³ | at 25 °C[2][3][4][5][6][7] |

| 7.3 g/mL | at 25 °C[2] | |

| 7.24 g/mL | at 20 °C[3] | |

| Melting Point | 2,408 °C | [1] |

| 2,340 °C | [4][7] | |

| 2,330-2,350 °C | [5][6] | |

| 2,480 °C | [8][9] |

Note: Variations in the reported melting point may be attributed to the purity of the sample and the specific experimental conditions under which the measurements were taken.

Experimental Protocols

The accurate determination of the density and melting point of ceramic materials like this compound is crucial for their application in various fields. The following sections detail the standard methodologies for these measurements.

Determination of Density

The density of powdered ceramic materials such as this compound can be determined with high precision using gas pycnometry or the Archimedes method.

1. Gas Pycnometry (Helium Pycnometry)

This technique is used to determine the skeletal density of a powder by measuring the volume of gas displaced by the solid material.[3][10] Helium is the preferred gas due to its small atomic size, which allows it to penetrate fine pores, and its inert nature.[1][7]

-

Principle: The volume of a known mass of the powder is determined by measuring the change in pressure when a known quantity of helium is expanded from a reference chamber into a sample chamber containing the this compound powder.[3][7]

-

Apparatus: A gas pycnometer, which consists of a sample chamber, a reference chamber of known volume, a pressure transducer, and a gas inlet and outlet system.

-

Procedure:

-

A precisely weighed sample of this compound powder is placed in the sample chamber.

-

The system is purged with helium gas to remove any adsorbed gases from the powder surface.

-

The reference chamber is filled with helium to a specific pressure.

-

A valve is opened, allowing the helium to expand into the sample chamber.

-

The final equilibrium pressure is measured.

-

Using the ideal gas law and the known volumes of the chambers, the volume of the this compound powder is calculated.

-

The density is then calculated by dividing the mass of the sample by its determined volume.

-

2. Archimedes Method

This classical method is based on Archimedes' principle and is suitable for determining the bulk density of a sintered ceramic body.[11][12]

-

Principle: A body immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid it displaces.[5] By weighing the sample in air and then suspended in a liquid of known density (e.g., water), the volume of the sample can be determined.

-

Apparatus: An analytical balance with a suspension hook, a beaker, a sample holder, and a liquid of known density.

-

Procedure:

-

The dry weight of the sintered this compound sample is measured in air (W_air).

-

The sample is then immersed in a liquid of known density (ρ_liquid) and the submerged weight is measured (W_liquid).

-

The volume of the sample (V) is calculated using the formula: V = (W_air - W_liquid) / ρ_liquid.

-

The bulk density (ρ_bulk) is then calculated as: ρ_bulk = W_air / V.

-

Determination of Melting Point

Due to the high melting point of this compound, specialized techniques are required for its accurate determination.

1. Thermal Analysis (Differential Scanning Calorimetry - DSC / Thermogravimetric Analysis - TGA)

Thermal analysis techniques are widely used to study the thermal transitions of materials.[4][13]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] An endothermic peak in the DSC curve indicates melting. TGA measures the change in mass of a sample as a function of temperature and can be used to assess thermal stability.[4]

-

Apparatus: A Differential Scanning Calorimeter or a simultaneous TGA/DSC instrument.

-

Procedure:

-

A small, weighed amount of this compound powder is placed in a crucible (typically platinum or alumina (B75360) for high temperatures).

-

The sample is heated in a controlled atmosphere (e.g., inert gas) at a constant rate.

-

The heat flow to the sample is monitored relative to an empty reference crucible.

-

The onset temperature of the endothermic peak in the DSC curve is identified as the melting point.

-

2. Laser Heating Technique

For refractory materials with very high melting points, containerless laser heating methods are employed to avoid reactions with crucibles.[6][14][15]

-

Principle: A high-power laser is used to heat the surface of the sample to its melting point.[14][15] The temperature is measured pyrometrically by analyzing the thermal radiation emitted from the sample.[14]

-

Apparatus: A high-power laser (e.g., Nd:YAG or CO₂), a sample chamber with a controlled atmosphere, and a fast pyrometer or spectro-pyrometer.[14]

-

Procedure:

-

A small sample of this compound is placed in the sample chamber.

-

The chamber is filled with an inert gas to prevent sample vaporization at high temperatures.

-

The laser beam is focused on the sample surface, and the laser power is increased until melting is observed.

-

The thermal emission from the sample is collected and analyzed by the pyrometer to determine the temperature.

-

The melting point is identified by a plateau in the temperature-time curve during the phase transition.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the experimental characterization of the density and melting point of this compound.

Caption: Experimental workflow for determining the density and melting point.

References

- 1. drugfuture.com [drugfuture.com]

- 2. che.utah.edu [che.utah.edu]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. scribd.com [scribd.com]

- 6. osti.gov [osti.gov]

- 7. merlin-pc.com [merlin-pc.com]

- 8. What Is a Laboratory Pycnometer and How Does It Work? - Pobel [pobel.com]

- 9. quora.com [quora.com]

- 10. measurlabs.com [measurlabs.com]

- 11. uik.mu.edu.tr [uik.mu.edu.tr]

- 12. microns-ceramics.com [microns-ceramics.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for Sol-gel Synthesis of Dysprosium(III) Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysprosium(III) oxide (Dy₂O₃) nanoparticles are attracting significant interest across various scientific disciplines, including biomedical applications, due to their unique magnetic and fluorescent properties.[1][2][3] Their potential use as contrast agents in magnetic resonance imaging (MRI), in cancer therapy, and as drug delivery vehicles underscores the need for reliable and reproducible synthesis methods.[2][4] The sol-gel process offers a versatile and cost-effective bottom-up approach for synthesizing high-purity, homogenous Dy₂O₃ nanoparticles with controlled particle size and morphology.[5][6]

This document provides detailed protocols for two distinct sol-gel based methods for the synthesis of this compound nanoparticles: a sol-gel combustion method and a surfactant-assisted sol-gel method. It also includes characterization data and discusses potential applications in the field of drug development, including a proposed mechanism of cytotoxicity.

Experimental Protocols

Two primary sol-gel based methods for the synthesis of Dy₂O₃ nanoparticles are detailed below.

Protocol 1: Sol-Gel Combustion Synthesis

This method utilizes a self-sustaining exothermic reaction between a metal nitrate (B79036) and an organic fuel, leading to the formation of fine, crystalline oxide powders.[1]

Materials:

-

Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O)

-

Glycine (B1666218) (C₂H₅NO₂) or Urea (B33335) (CH₄N₂O)

-

Deionized water

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of Dysprosium(III) nitrate pentahydrate in a minimal amount of deionized water.

-

Add glycine or urea as the fuel. A common molar ratio of dysprosium nitrate to glycine is 1:1.5.[1]

-

-

Gel Formation:

-

Stir the mixture on a hot plate at approximately 90°C for up to 5 hours to facilitate the formation of a transparent sol.[7]

-

Continue heating to evaporate excess water, resulting in a viscous gel.

-

-

Combustion:

-

Calcination (Optional but Recommended):

-

Collection:

-

Allow the furnace to cool to room temperature and collect the resulting Dy₂O₃ nanoparticle powder.

-

Protocol 2: Surfactant-Assisted Sol-Gel Synthesis

This method allows for the formation of mesoporous nanoparticles with a narrow pore size distribution by using a surfactant as a templating agent.[9]

Materials:

-

Dysprosium(III) n-butoxide (precursor)

-

Acetylacetone (B45752) (chelating agent)

-

Laurylamine hydrochloride (surfactant)

-

Ethanol or other suitable alcohol (solvent)

-

Deionized water

Procedure:

-

Precursor Modification:

-

Dissolve Dysprosium(III) n-butoxide in an anhydrous alcohol.

-

Add acetylacetone to the solution to form a stable complex, which helps to control the hydrolysis and condensation rates.

-

-

Surfactant Solution:

-

In a separate vessel, prepare an aqueous solution of laurylamine hydrochloride.

-

-

Hydrolysis and Condensation:

-

Slowly add the surfactant solution to the modified dysprosium precursor solution under vigorous stirring. This will initiate the hydrolysis and condensation reactions, leading to the formation of a sol.

-

-

Gelation:

-

Allow the sol to age at room temperature until a gel is formed. The aging time can vary depending on the specific concentrations and temperature.

-

-

Drying:

-

Dry the gel to remove the solvent. This can be done via conventional oven drying or supercritical drying to better preserve the porous structure.[10]

-

-

Calcination:

-

Carefully calcine the dried gel in a furnace to remove the surfactant template and crystallize the dysprosium oxide. The temperature program should be optimized to ensure complete removal of the organic components without collapsing the mesoporous structure.

-

-

Collection:

-

After cooling, the final product is a mesoporous powder of Dy₂O₃ nanoparticles.

-

Characterization Data

The properties of Dy₂O₃ nanoparticles are highly dependent on the synthesis parameters, particularly the calcination temperature. The following tables summarize typical characterization data for nanoparticles synthesized via sol-gel methods.

| Synthesis Method | Precursor | Fuel/Surfactant | Calcination Temp. (°C) | Crystallite/Particle Size (nm) | Reference |

| Sol-Gel Combustion | Dysprosium Nitrate | Glycine | No Calcination | ~24 | [1] |

| Sol-Gel Combustion | Dysprosium Nitrate | Glycine | 450 | - | [1] |

| Sol-Gel Combustion | Dysprosium Nitrate | Glycine | 550 | - | [1] |

| Sol-Gel Combustion | Dysprosium Nitrate | Glycine | 650 | ~28 | [1] |

| Sol-Gel Combustion | Dysprosium Nitrate | Urea | 700 | ~28 | [7] |

| Green Synthesis | - | Syzygium travancoricum leaf extract | 700 | 100-200 (nanosheets) | [4] |

Table 1: Influence of Synthesis Parameters on the Size of Dy₂O₃ Nanoparticles.

| Synthesis Method | Reported Band Gap (eV) | Structure | Reference |

| Green Synthesis | 4.8 | Body-centered cubic | [4] |

| Combustion | - | Cubic | [1] |

Table 2: Optical and Structural Properties of Dy₂O₃ Nanoparticles.

Applications in Drug Development

This compound nanoparticles are being explored for several applications in drug development and therapy. Their low toxicity at lower concentrations makes them a potential candidate as nanocarriers for targeted drug delivery.[4] Furthermore, like other metal oxide nanoparticles, Dy₂O₃ nanoparticles have been shown to exhibit cytotoxicity against cancer cells, suggesting their potential as therapeutic agents themselves.[4][11]

Cytotoxicity and Proposed Signaling Pathway

Studies have shown that Dy₂O₃ nanoparticles can induce dose-dependent cytotoxicity in cancer cell lines such as A549 lung cancer cells.[4] While the precise molecular mechanisms are still under investigation, a common pathway for metal oxide nanoparticle-induced cytotoxicity involves the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.[11] The release of Dy³⁺ ions may also contribute to the overall toxicity.[2][3]

A proposed signaling pathway for Dy₂O₃ nanoparticle-induced cytotoxicity is outlined below.

Proposed signaling pathway for Dy₂O₃ nanoparticle-induced cytotoxicity.

Pathway Description:

-

Cellular Uptake: Dy₂O₃ nanoparticles are internalized by cells, likely through endocytosis.

-

ROS Generation: Once inside the cell, the nanoparticles can induce the production of reactive oxygen species (ROS), leading to oxidative stress.

-

Mitochondrial and DNA Damage: Elevated ROS levels can damage cellular components, including mitochondria and DNA. This stress can activate tumor suppressor proteins like p53.

-

Apoptotic Regulation: Activated p53 can upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).

-

Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.

-

Apoptosis: The activation of caspases culminates in the execution of programmed cell death, or apoptosis, in the cancer cell.

This proposed pathway highlights the potential of Dy₂O₃ nanoparticles as a pro-apoptotic agent in cancer therapy. Further research is needed to fully elucidate the specific molecular interactions and to optimize the nanoparticles for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of dysprosium oxide nanoparticles on Escherichia coli - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. briefs.techconnect.org [briefs.techconnect.org]

- 8. researchgate.net [researchgate.net]

- 9. A simple route utilizing surfactant-assisted templating sol-gel process for synthesis of mesoporous Dy2O3 nanocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. azonano.com [azonano.com]

- 11. Antitumor Activities of Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hydrothermal Synthesis of Dy₂O₃ Nanorods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Dysprosium(III) oxide (Dy₂O₃) nanorods via a hydrothermal method. This method offers a versatile and scalable approach to producing high-quality, single-crystalline nanorods with potential applications in various fields, including biomedical imaging and as a platform for drug delivery systems.

Introduction

This compound (Dy₂O₃), a rare-earth metal oxide, has garnered significant interest due to its unique magnetic, optical, and catalytic properties. In nanostructured forms, particularly as nanorods, these properties are further enhanced, opening up new avenues for their application. The hydrothermal synthesis method is a promising "bottom-up" approach that allows for the controlled growth of anisotropic nanostructures like nanorods. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The process typically yields an intermediate, dysprosium hydroxide (B78521) (Dy(OH)₃) nanorods, which are subsequently converted to Dy₂O₃ nanorods through a calcination process.

Recent research has highlighted the potential of dysprosium oxide nanoparticles in biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and in cancer research and drug delivery.[1][2][3][4] The development of well-defined Dy₂O₃ nanorods is a crucial step towards realizing their full potential in these areas.

Experimental Protocols

This section details the step-by-step procedures for the hydrothermal synthesis of Dy₂O₃ nanorods. The protocol is divided into two main stages: the hydrothermal synthesis of the precursor, Dy(OH)₃ nanorods, and their subsequent conversion to Dy₂O₃ nanorods via calcination.

Materials and Equipment

Materials:

-

Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O) or this compound (Dy₂O₃) powder

-

Sodium hydroxide (NaOH) or n-butylamine

-

Cetyltrimethylammonium bromide (CTAB) or Poly(ethylene glycol) (PEG) (optional surfactant)

-

Concentrated nitric acid (HNO₃) (if starting from Dy₂O₃)

-

Deionized (DI) water

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

-

Tube furnace

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH meter

Protocol 1: Hydrothermal Synthesis of Dy(OH)₃ Nanorod Precursors

This protocol is a synthesis of methods described in the literature.[5][6][7][8]

-

Precursor Solution Preparation:

-

From Dysprosium Nitrate: Dissolve a calculated amount of Dysprosium(III) nitrate pentahydrate in deionized water to achieve a desired molar concentration (e.g., 0.1 M).

-

From Dysprosium Oxide: Dissolve Dy₂O₃ powder in a minimal amount of concentrated nitric acid with gentle heating and stirring to form a clear solution of dysprosium nitrate. Dilute the solution with deionized water to the desired concentration.

-

-

Reaction Mixture Preparation:

-

In a separate beaker, prepare an alkaline solution by dissolving sodium hydroxide or adding n-butylamine to deionized water. The molar ratio of OH⁻ to Dy³⁺ is a critical parameter and should be optimized (a common starting point is a significant excess of the base).

-

(Optional) If using a surfactant to control the morphology, dissolve CTAB or PEG in the alkaline solution before mixing.

-

-

Precipitation:

-

Slowly add the alkaline solution (with or without surfactant) dropwise to the dysprosium precursor solution under vigorous stirring. A white precipitate of Dy(OH)₃ will form.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 130°C and 210°C for a duration of 12 to 24 hours. The temperature is a key factor in controlling the final product; lower temperatures (e.g., 130°C) tend to favor the formation of Dy(OH)₃ nanorods, while higher temperatures (e.g., 210°C) can directly yield Dy₂O₃ nanorods.[8]

-

-

Product Recovery and Washing:

-

After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

-

Protocol 2: Conversion of Dy(OH)₃ to Dy₂O₃ Nanorods

-

Calcination:

-

Place the dried Dy(OH)₃ nanorod powder in a ceramic crucible.

-

Transfer the crucible to a tube furnace.

-

Heat the sample in an air atmosphere to a temperature between 450°C and 550°C for 2 to 4 hours. This thermal decomposition process will convert the Dy(OH)₃ nanorods into Dy₂O₃ nanorods while preserving the rod-like morphology.

-

Data Presentation

The following tables summarize the key synthesis parameters and the resulting properties of the Dy₂O₃ nanorods as reported in the literature.

Table 1: Hydrothermal Synthesis Parameters for Dy(OH)₃/Dy₂O₃ Nanostructures

| Parameter | Value/Range | Reference |

| Precursor | Dy(NO₃)₃, Dy₂O₃ | [6][8] |

| Alkaline Source | NaOH, n-butylamine | [5] |

| Surfactant (Optional) | CTAB, PEG | [6] |

| Hydrothermal Temp. | 130 - 210 °C | [8] |

| Hydrothermal Time | 12 - 24 hours | [5] |

| Calcination Temp. | 450 - 550 °C | [5] |

| Calcination Time | 2 - 4 hours | [5] |

Table 2: Reported Properties of Hydrothermally Synthesized Dy(OH)₃ and Dy₂O₃ Nanorods

| Property | Dy(OH)₃ Nanorods | Dy₂O₃ Nanorods | Reference |

| Diameter | ~20 nm | Not explicitly stated | [1] |

| Length | ~300 nm | Not explicitly stated | [1] |

| Aspect Ratio | ~15 | Not explicitly stated | [1] |

| Crystal Structure | Hexagonal | Cubic | [6] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the hydrothermal synthesis of Dy₂O₃ nanorods.